N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrrole ring, which is further connected to a furan-2-carboxamide group. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and potential utility in various domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide group. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, often under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a strong electron donor, which can enhance the conductivity of doped materials. This property is particularly useful in the field of organic electronics, where it boosts the performance of devices like OTFTs and OLEDs . Additionally, its decomposition products can act as nucleating agents, further enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H): A successful dopant for n-type organic semiconductors, known for its efficiency and stability.
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide:
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide stands out due to its unique combination of benzimidazole, pyrrole, and furan-2-carboxamide groups.
Properties
CAS No. |
929863-41-2 |
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Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-10-12-19(13-11-16)15-30-18(3)17(2)23(24-27-20-7-4-5-8-21(20)28-24)25(30)29-26(31)22-9-6-14-32-22/h4-14H,15H2,1-3H3,(H,27,28)(H,29,31) |
InChI Key |
GDJGNGIBKKMPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5N4)C)C |
Origin of Product |
United States |
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